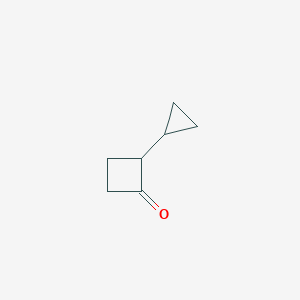

2-Cyclopropylcyclobutanone

Description

2-Cyclopropylcyclobutanone is a bicyclic organic compound featuring a cyclobutanone core fused with a cyclopropane ring. Its unique structure combines the inherent ring strain of both four-membered (cyclobutanone) and three-membered (cyclopropane) rings, which confers distinct reactivity and stability profiles. The ketone group in the cyclobutanone moiety makes it a versatile intermediate in organic synthesis, particularly for constructing complex architectures such as spirocycles or functionalized bicyclic systems.

Synthetic routes to this compound often leverage cyclopropanation strategies. For instance, methyl 2-chloro-2-cyclopropylideneacetate (a key intermediate in ) can undergo sequential additions with Grignard reagents or aldehydes to assemble the bicyclic framework . The strained geometry of 2-cyclopropylcyclobutanone also makes it a candidate for ring-opening reactions or participation in [2+2] cycloadditions, expanding its utility in medicinal and materials chemistry .

Properties

IUPAC Name |

2-cyclopropylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRHORUEAGYIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501307 | |

| Record name | 2-Cyclopropylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70106-28-4 | |

| Record name | 2-Cyclopropylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Cyclopropylcyclobutanone involves the [2+2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under harsh conditions or the oxidation of one substrate to generate a radical cation, which then reacts under milder conditions .

Industrial Production Methods: Industrial production of 2-Cyclopropylcyclobutanone often employs eco-friendly approaches, such as organo- and biocatalyzed methods. These methods are advantageous due to their lower environmental impact and higher efficiency in producing cyclobutane-containing molecules .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylcyclobutanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which convert the ketone to the corresponding alcohol.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclobutanone ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclobutanones.

Scientific Research Applications

2-Cyclopropylcyclobutanone has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The structural uniqueness of 2-cyclopropylcyclobutanone lies in its fused bicyclic system. Below is a comparative analysis with analogous compounds:

The cyclopropane ring in 2-cyclopropylcyclobutanone introduces additional steric hindrance and electronic effects, differentiating it from simpler cyclobutanones. For example, the cyclopropane’s bent bonds may polarize adjacent C=O groups, enhancing susceptibility to nucleophilic attack compared to unsubstituted cyclobutanones .

Stability and Physicochemical Properties

- Thermal Stability: The fused cyclopropane likely reduces thermal stability compared to monocyclic cyclobutanones due to cumulative strain.

- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are preferred, as seen in syntheses of related cyclopropane-containing ketones .

Biological Activity

2-Cyclopropylcyclobutanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing an overview based on diverse research findings.

Chemical Structure and Properties

2-Cyclopropylcyclobutanone features a cyclobutanone ring with a cyclopropyl substituent, which contributes to its conformational rigidity and unique chemical properties. This structural arrangement can influence its interaction with biological targets.

The mechanism of action for 2-Cyclopropylcyclobutanone is primarily linked to its ability to interact with specific molecular targets. The conformational rigidity provided by the cyclopropyl and cyclobutane rings may enhance the compound's binding affinity and selectivity towards these targets. This can lead to increased metabolic stability and therapeutic efficacy, making it a candidate for further pharmacological studies .

Pharmacological Applications

Research indicates that 2-Cyclopropylcyclobutanone is being investigated for various pharmacological applications, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it relevant for conditions like arthritis.

- Analgesic Properties : There is ongoing research into its pain-relieving capabilities.

Synthesis and Derivatives

2-Cyclopropylcyclobutanone can be synthesized through several methods including oxidation processes from cyclopropyl precursors. It serves as a building block for more complex molecules in drug development.

| Synthesis Method | Description |

|---|---|

| Oxidation | Converts cyclopropyl compounds into ketones. |

| Reduction | Can yield cyclopropylcyclobutane derivatives. |

| Substitution Reactions | Forms halides or amines from the cyclobutanone. |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Cyclopropylcyclobutanone:

- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration in antibiotic development .

- Inflammation Model : In vitro assays demonstrated that 2-Cyclopropylcyclobutanone could reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

- Pain Management Research : Animal models have been used to assess the analgesic properties of the compound, revealing significant reductions in pain response compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.